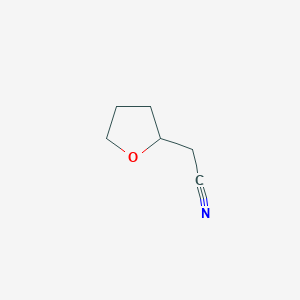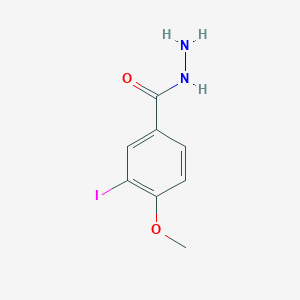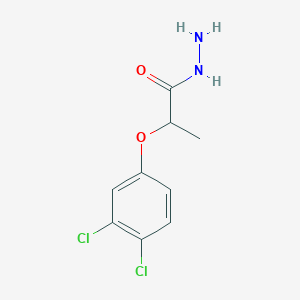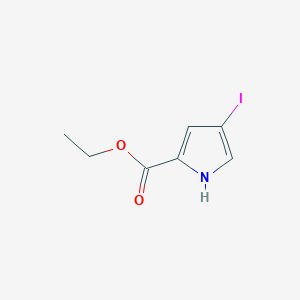![molecular formula C8H13NO4 B1309701 [2-(2-氧代吡咯烷-1-基)-乙氧基]乙酸 CAS No. 878447-60-0](/img/structure/B1309701.png)
[2-(2-氧代吡咯烷-1-基)-乙氧基]乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid: is a compound that features a pyrrolidine ring, which is a five-membered lactamThe molecular formula of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is C8H13NO4, and it has a molecular weight of 187.2 g/mol .
科学研究应用
Chemistry: In chemistry, [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicine, [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is investigated for its potential therapeutic effects. It is used in the development of drugs targeting specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
作用机制
Target of Action
It has been used in the synthesis of adsorbents for the adsorption of rare earth metal ions .
Mode of Action
The compound interacts with its targets through adsorption. The introduction of the extractant [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid notably reduced the gel’s selectivity towards Cu, Pb, Cd, and Cr .
Biochemical Pathways
The compound affects the adsorption properties of the gels used in the study. Spectroscopic analyses highlighted the critical involvement of C=O and C–O functional groups in the adsorption mechanisms .
Pharmacokinetics
The compound has a predicted boiling point of 3791±250 °C and a predicted density of 1319±006 g/cm3 .
Result of Action
The introduction of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid to the gels increased their adsorption capacities for La, Gd, Y, and Sc .
Action Environment
The optimal pH for the adsorption of rare earth element (REE) 3+ ions was identified as 5 across all synthesized gels . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid typically involves the reaction of pyrrolidine derivatives with ethoxyacetic acid. One common method includes the reaction of 2-pyrrolidone with ethyl bromoacetate in the presence of a base such as sodium hydride, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production methods for [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions: [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
2-Pyrrolidone: A simpler analog with a similar lactam structure.
(2RS)-2-(2-Oxopyrrolidin-1-yl)butanoic Acid: A structurally related compound with an additional ethyl group.
Phenotropil: A member of the racetam group with a similar pyrrolidone ring.
Uniqueness: [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid is unique due to its specific ethoxyacetic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[2-(2-oxopyrrolidin-1-yl)ethoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c10-7-2-1-3-9(7)4-5-13-6-8(11)12/h1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYDPUHZAEOLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCOCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424537 |
Source


|
| Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878447-60-0 |
Source


|
| Record name | [2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)





![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
![Tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B1309642.png)


![(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid](/img/structure/B1309652.png)


